5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

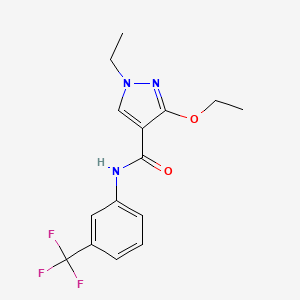

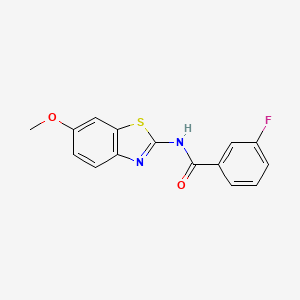

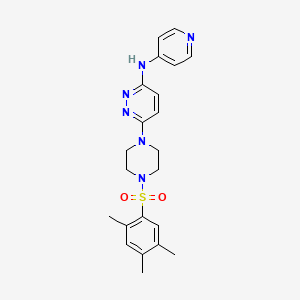

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432677-75-2 . It has a molecular weight of 265.19 and its molecular formula is C10H18Cl2N4 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The Inchi Code for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is 1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride include its molecular weight (265.18 ), molecular formula (C10H18Cl2N4 ), and its physical form (powder ). It is stored at 4 degrees Celsius . Unfortunately, the boiling point was not available in the search results .Applications De Recherche Scientifique

Formation of N-heterocycles via Thermal Reactions Thermal reactions of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions led to the formation of N-heterocycles. This study illustrates the potential of tert-butylamine derivatives in synthesizing complex molecular structures through thermal reactions, supported by DFT calculations and UV-photoelectron spectroscopy for in-situ monitoring of thermolysis products (Vu et al., 2013).

Development of New Aminomethylphenol for Malaria Research on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, including compounds similar to 5-(Tert-butylamino)pyridine-2-carboximidamide, has led to the selection of JPC-3210 as a lead compound for preclinical development for malaria treatment and prevention. This compound exhibited superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).

Sonogashira-Type Reactions and Pyridine Ring Formation A study on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, followed by pyridine ring formation in the presence of tert-butylamine, showcases the utility of tert-butylamine derivatives in synthesizing pyridine-based compounds. This methodology offers a straightforward approach to Pyrazolo[4,3-c]pyridines, highlighting the versatility of such amines in organic synthesis (Vilkauskaitė et al., 2011).

Synthesis of Potent Deoxycytidine Kinase Inhibitors In the context of developing new classes of potent deoxycytidine kinase inhibitors, a practical synthesis route for a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, was established starting from commercially available materials. This process, which includes the use of tert-butylamine derivatives, demonstrates an economical synthesis pathway for key pharmaceutical intermediates (Zhang et al., 2009).

Safety and Hazards

The safety information for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride includes several hazard statements and precautionary statements . The hazard statements include H315, H319, and H335 , which correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

Propriétés

IUPAC Name |

5-(tert-butylamino)pyridine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKUHAXBBDUWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2779484.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779487.png)

![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)